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Compound of Interest

Compound Name: DSHN

Cat. No.: B1670968 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of 6,7-dihydroxy-2,3-dihydro-1H-inden-2-amine (DSHN) and its analogs.

This document synthesizes available data on their biological activity, mechanism of action, and

structure-activity relationships, with a focus on their potential as dopaminergic agents.

While direct comparative studies on DSHN are limited in the public domain, a body of research

on related 2-aminoindan derivatives provides valuable insights into its potential

pharmacological profile. This guide leverages that information to build a comparative

framework.

Introduction to DSHN and its Analogs
DSHN belongs to the class of 2-aminoindans, which are rigid analogs of dopamine. This

structural constraint confers a specific conformation that is believed to be crucial for interaction

with dopamine receptors. The primary interest in DSHN and its analogs lies in their potential as

dopamine receptor agonists, particularly for the D2 subtype, making them relevant for

therapeutic areas such as Parkinson's disease.

Mechanism of Action: Dopaminergic Activity
The primary mechanism of action for DSHN and its analogs is believed to be the direct

stimulation of dopamine receptors in the central nervous system. Research on various 2-

aminoindan derivatives has shown that substitutions on the aromatic ring significantly influence
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their affinity and selectivity for different dopamine receptor subtypes and monoamine

transporters.

Dopamine Receptor Interactions
Studies on 2-aminoindan derivatives indicate that hydroxyl groups on the aromatic ring are

critical for potent dopaminergic activity. For instance, compounds with hydroxyl substitutions

exhibit significant affinity for D2 dopamine receptors. The specific placement of these hydroxyl

groups, as in the 6,7-position of DSHN, is predicted to be a key determinant of its agonist

properties.

Monoamine Transporter Interactions
Beyond direct receptor agonism, some 2-aminoindan analogs also interact with dopamine

(DAT), norepinephrine (NET), and serotonin (SERT) transporters. The parent compound, 2-

aminoindan (2-AI), is a selective substrate for NET and DAT[1]. Ring substitutions, such as

methoxy groups, have been shown to increase potency at SERT while reducing it at DAT and

NET[1][2]. This suggests that the dihydroxy substitution in DSHN could modulate its activity at

these transporters, potentially influencing its overall neurochemical profile.

Structure-Activity Relationships (SAR)
The biological activity of 2-aminoindan derivatives is tightly linked to their chemical structure.

Key SAR findings for this class of compounds include:

Aromatic Ring Substitutions: Hydroxyl and methoxy groups on the aromatic ring are crucial

for dopaminergic activity. Specifically, 4-hydroxy substitution on the indan ring has been

shown to produce dopaminergic activity[3].

N-alkylation: The nature of the substituent on the amino group influences potency and

selectivity. Di-n-propyl and diethyl substitutions are common in active analogs[3].

Stereochemistry: The stereoisomerism at the 2-position of the indan ring can lead to

differences in potency. For example, the R-isomer of 4-hydroxy-2-di-n-propylaminoindan is

more potent than the S-isomer.
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The following table summarizes the reported activities of various 2-aminoindan analogs at

monoamine transporters. While direct data for DSHN is not available, these values for related

compounds provide a basis for understanding its potential profile.

Compound DAT IC50 (nM) NET IC50 (nM)
SERT IC50
(nM)

Reference

2-Aminoindan (2-

AI)
130 47 >10,000

5-Methoxy-2-

aminoindan

(MEAI)

2,600 310 130

5,6-

Methylenedioxy-

2-aminoindan

(MDAI)

1,300 130 130

5-Methoxy-6-

methyl-2-

aminoindan

(MMAI)

>10,000 >10,000 100

Experimental Protocols
The following provides a generalized methodology for a key experiment used to characterize

the activity of dopaminergic compounds.

Dopamine Receptor Binding Assay (Radioligand
Competition)
This assay determines the affinity of a test compound for a specific dopamine receptor subtype.

Materials and Reagents:

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor

subtype of interest (e.g., D2L).
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Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone.

Test Compound: The unlabeled ligand (e.g., DSHN or its analog) for which the affinity is to

be determined.

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or

Haloperidol) to determine non-specific binding.

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4.

Filtration Apparatus: A cell harvester with glass fiber filters.

Scintillation Fluid and Counter.

Procedure:

Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.

Incubation:

Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the

membrane suspension.

Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration

of radioligand, and the membrane suspension.

Competition Wells: Contain serial dilutions of the test compound, the fixed concentration of

radioligand, and the membrane suspension.

The plate is incubated to allow the binding to reach equilibrium.

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate

bound from free radioligand. The filters are then washed with ice-cold assay buffer.

Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and

the radioactivity is measured using a liquid scintillation counter.
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Data Analysis:

Calculate specific binding by subtracting the average counts per minute (CPM) from the NSB

wells from the average CPM of the total binding wells.

For the competition wells, plot the percentage of specific binding against the log

concentration of the test compound.

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-

Prusoff equation.
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Caption: Proposed signaling pathway of DSHN as a D2 receptor agonist.
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Caption: General experimental workflow for the comparative analysis of DSHN and its analogs.
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Conclusion and Future Directions
The available evidence on 2-aminoindan derivatives strongly suggests that DSHN possesses

the structural features necessary for potent dopaminergic activity, likely acting as a D2 receptor

agonist. However, a comprehensive understanding of its pharmacological profile requires direct

experimental investigation.

Future research should focus on:

Direct Comparative Studies: Synthesizing DSHN and a series of its analogs to perform head-

to-head comparisons in binding and functional assays for all dopamine receptor subtypes

and monoamine transporters.

In Vivo Efficacy: Evaluating the most promising analogs in animal models of Parkinson's

disease to assess their therapeutic potential and side-effect profiles.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and

excretion (ADME) properties of DSHN and its lead analogs to assess their drug-like

properties.

By systematically addressing these research gaps, the scientific community can fully elucidate

the therapeutic potential of DSHN and its analogs for the treatment of dopamine-related

neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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